molecular formula C20H22N6O2 B2935593 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1207001-98-6

3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2935593
CAS No.: 1207001-98-6
M. Wt: 378.436
InChI Key: DQVIOZMMYCJYLK-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring: : This is usually achieved through a reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

  • Introduction of the Pyridazinyl Group: : This can be done via a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a halogenated pyridazine compound.

  • Attachment of the Phenyl Group: : A coupling reaction such as a Suzuki or Stille reaction can be used to introduce the phenyl group to the pyrazole ring.

  • Formation of the Carboxamide Moiety: : This step typically involves the reaction of the pyrazole derivative with a suitable isocyanate or via an amide coupling reaction.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for cost-efficiency, yield, and safety. This often includes high-throughput synthesis techniques and the use of automated reactors to ensure consistent quality and minimize manual intervention.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group could undergo oxidation to form corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

  • Reduction: : The pyridazinyl group can be reduced to a piperazinyl group, altering the compound's pharmacological properties.

  • Substitution: : The phenyl group attached to the pyrazole ring may undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Halogenated derivatives and strong nucleophiles for nucleophilic substitution reactions.

Major Products

The major products formed will depend on the type of reaction. For example, oxidation might yield aldehyde or acid derivatives, while reduction could result in piperazinyl analogs.

Scientific Research Applications

3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide has several scientific applications:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential to modulate biological pathways, making it a candidate for enzyme inhibition studies.

  • Medicine: : Explored as a therapeutic agent due to its interactions with specific molecular targets in disease pathways.

  • Industry: : Investigated for potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific proteins or enzymes, altering their activity. This could involve:

  • Molecular Targets: : Enzymes, receptors, or ion channels.

  • Pathways Involved: : Signaling pathways that control cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole Derivatives: : Compounds like 1H-pyrazole-3-carboxamide, which share a similar core structure but differ in side chains and functional groups.

  • Pyridazinyl Compounds: : Such as 3-pyridazinamine, differing mainly in the attached functional groups.

Highlighting Uniqueness

What sets 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups that allow for unique binding interactions and a distinct pharmacological profile.

There you go—an in-depth look into the world of this intricate compound!

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-25-13-16(20(24-25)28-2)19(27)21-15-7-5-14(6-8-15)17-9-10-18(23-22-17)26-11-3-4-12-26/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVIOZMMYCJYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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